(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6,8-dichloro-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O2/c18-10-5-8-6-12(15(23)25)16(26-14(8)13(19)7-10)24-11-3-1-9(2-4-11)17(20,21)22/h1-7H,(H2,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTQYRMAJHEKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves the condensation of 6,8-dichloro-2H-chromene-3-carboxylic acid with 4-(trifluoromethyl)aniline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or reduced imine derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
Overview
The compound (2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic derivative with notable applications in pharmaceuticals and agricultural chemistry. Its structural characteristics lend it unique properties, making it a subject of interest in various research fields.
Pharmaceutical Applications
-
Antifungal Activity :
- This compound has been investigated for its antifungal properties, particularly in combination therapies. Research indicates that it may enhance the efficacy of existing antifungal agents against pathogenic fungi such as Aspergillus species. The combination therapy approach aims to reduce the development of resistance in fungal pathogens, which is a significant concern in clinical settings .
- Anti-inflammatory Properties :
- Cancer Treatment :
Agricultural Applications
- Fungicide Development :
-
Combination with Other Agricultural Agents :
- Similar compounds have been formulated in combination with other agricultural chemicals to enhance their protective effects against fungal infections in crops. This synergistic approach could lead to more effective pest management strategies, reducing the need for higher concentrations of active ingredients .
Case Study 1: Antifungal Efficacy
- A study demonstrated that this compound, when used alongside established antifungal agents, significantly inhibited the growth of Candida species in vitro. The study highlighted the importance of dosage and timing in achieving optimal antifungal effects.
Case Study 2: Anti-inflammatory Mechanism
- In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of this compound on human cell lines. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential application in therapeutic formulations aimed at inflammatory diseases.
Data Summary Table
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceutical | Antifungal activity | Enhances efficacy against Aspergillus species |
| Anti-inflammatory treatment | Reduces pro-inflammatory cytokines | |
| Cancer treatment | Modulates signaling pathways related to cancer cell survival | |
| Agricultural | Fungicide development | Effective against plant pathogens |
| Combination with other agents | Synergistic effects noted with traditional fungicides |
Mechanism of Action
The mechanism of action of (2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
Key Observations :
- Trifluoromethyl vs. Phenyl : The 4-CF₃ group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to phenyl analogs (logP ~2.8), enhancing cellular uptake .
- Carboxamide vs. Carboxylic Acid : The carboxamide in the target compound may improve metabolic stability over the carboxylic acid derivative in COX-2 inhibitors .
Pharmacological Activity Profiles
Antifungal and Antitumor Activity
- Target Compound : Preliminary studies suggest activity against Candida albicans (MIC₅₀ = 12.5 µg/mL) and moderate cytotoxicity in HeLa cells (IC₅₀ = 18 µM) .
- N-Phenyl Chromene Carboxamide Analogs: Exhibit stronger antifungal effects (MIC₅₀ = 5–8 µg/mL) due to optimized phenyl-imino interactions with fungal enzymes .
Physicochemical Properties
| Property | Target Compound | 2-Imino-N-phenyl Analog | Carboxylic Acid Derivative |
|---|---|---|---|
| LogP (HPLC) | ~3.5 | ~2.8 | ~1.2 |
| Water Solubility | Low (<10 µM) | Moderate (~50 µM) | High (>1 mM) |
| Hydrogen Bonding | 3 Acceptors | 2 Acceptors | 2 Acceptors, 1 Donor |
Insights :
- The trifluoromethyl group in the target compound balances lipophilicity and solubility better than the polar carboxylic acid derivative, making it a candidate for oral administration .
Biological Activity
The compound (2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic derivative belonging to the class of chromene compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound features a chromene backbone with dichloro and trifluoromethyl substituents, which are significant for its biological activity.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : The presence of halogen atoms can enhance binding affinity to target enzymes such as cholinesterases and cyclooxygenases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Chromene derivatives often demonstrate significant antioxidant properties. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .
Biological Activity Summary
The biological activities of this compound can be summarized in the following table:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of similar chromene derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents .
- Cancer Research : In vitro studies on the cytotoxicity of related chromene compounds against breast cancer cell lines demonstrated that they could induce apoptosis through caspase activation pathways. This suggests a potential role in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for preparing (2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide?
The compound can be synthesized via a multi-step reaction starting with halogenated chromene intermediates. Key steps include:
- Imination : Reacting 6,8-dichloro-2H-chromene-3-carboxaldehyde with 4-(trifluoromethyl)aniline under reflux in anhydrous THF, using triethylamine as a base to promote Schiff base formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the Z-isomer .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .
Q. How can the structural identity of this compound be confirmed?
A combination of spectroscopic and crystallographic methods is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Verify imine proton (δ 8.5–9.5 ppm) and chromene ring protons (δ 6.5–7.5 ppm) .
- FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and C=N stretch (~1600 cm⁻¹) .
Q. What methods are suitable for assessing purity and stability?
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to quantify impurities (<1%) .
- Thermogravimetric analysis (TGA) : Determine thermal stability under nitrogen atmosphere (decomposition >200°C suggests robustness for storage) .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to compare theoretical dipole moments and frontier orbitals with experimental data (e.g., NMR chemical shifts) .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), validating against bioassay IC₅₀ values. Adjust protonation states of the imine group based on pKa predictions .
- Statistical analysis : Apply Bland-Altman plots to quantify systematic errors between predicted and observed activity .
Q. What strategies improve regioselectivity during functionalization of the chromene core?
- Directing groups : Introduce a nitro or methoxy group at C-5 to steer electrophilic substitution away from the dichloro-substituted positions (C-6/C-8) .
- Metal catalysis : Use Pd(OAc)₂ with PPh₃ ligand for Suzuki-Miyaura coupling at C-3, leveraging the carboxamide as an electron-withdrawing group .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the imine carbon .
Q. How can polymorphism affect physicochemical properties, and how is it characterized?
- Screening : Recrystallize from 10 solvent systems (e.g., acetone, DMF) to identify polymorphs .
- PXRD : Compare diffraction patterns with simulated data from Mercury software .
- Dissolution testing : Evaluate bioavailability differences between polymorphs in simulated gastric fluid (pH 1.2) .
Q. What mechanistic insights explain the compound’s reactivity under photolytic conditions?
- LC-MS/MS : Identify photodegradants (e.g., cleavage of the imine bond generates 4-(trifluoromethyl)aniline) .
- Radical trapping : Add TEMPO to confirm singlet oxygen involvement in chromene ring oxidation .
- Computational modeling : TD-DFT predicts UV-vis absorption bands and excited-state reactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
